1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Übersicht
Beschreibung
1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
Compounds incorporating structural motifs similar to "1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone" have been synthesized and evaluated for their potential antimicrobial and antimalarial activities. For instance, sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).
Antihistaminic and Antiinflammatory Activities
Another study focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. This research highlighted compounds that, when incorporating a piperidine or piperazine moiety with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds show promise as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten, H. Nagaya, S. Fukuda, Y. Ashida, Y. Kawano, 2003).
Cancer Therapy
Research into androgen receptor downregulators has identified compounds incorporating the triazolopyridazine moiety for the treatment of advanced prostate cancer. Modifications to improve solubility and address pharmacokinetic properties have led to clinical candidates like AZD3514, which is evaluated in clinical trials for castrate-resistant prostate cancer (R. Bradbury, D. Acton, Nicola Broadbent, et al., 2013).
Analgesic Efficacy
Compounds such as 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, incorporating modifications in the alkyl chain and basic amino moiety, have been tested for their analgesic efficacy. These compounds showed potential as potent nonopioid nonantiinflammatory analgesics, although they exhibited sedative properties at certain doses (L. Savelon, J. Bizot-Espiard, D. Caignard, et al., 1998).
Spectroscopic Characterization and Docking Studies
Spectroscopic characterization and docking studies have been performed on compounds incorporating similar structural motifs. These studies provide insights into the compounds' potential interactions with biological targets, aiding in the development of new therapeutics (M. Govindhan, V. Viswanathan, S. Karthikeyan, et al., 2017).
Adenosine Receptor Antagonism
Piperazine derivatives have been investigated for their role as adenosine receptor antagonists, showcasing the versatility of compounds with piperazine and related moieties in addressing neurological disorders such as Parkinson's disease (C. Vu, D. Pan, B. Peng, et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the protein serine/threonine-protein kinase b-raf .
Biochemical Pathways
Similar compounds have been found to affect pathways related to their target proteins .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Similar compounds have been found to inhibit their target proteins, leading to changes in cellular function .
Action Environment
Similar compounds have been found to be stable in human liver microsomes, indicating good metabolic stability .
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINWLNVNCAKFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329266 | |
Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
894061-26-8 | |
Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.